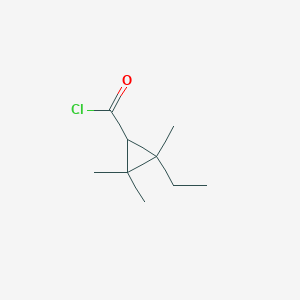
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- is a synthetic organic compound that belongs to the class of indandiones. Indandiones are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a pyridinylidene moiety and a methoxyethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-indandione with a suitable pyridine derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the formation of the pyridinylidene moiety. The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indandione derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various functional compounds.
作用機序
The mechanism of action of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Acetyl-1,3-indandione: A derivative with applications in coordination chemistry.
4-Hydroxycoumarin: Another anticoagulant with a similar mechanism of action.
Uniqueness
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- stands out due to its unique pyridinylidene moiety and methoxyethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.
特性
CAS番号 |
54778-70-0 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
2-[1-(2-methoxyethyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-21-11-10-18-8-6-12(7-9-18)15-16(19)13-4-2-3-5-14(13)17(15)20/h2-9H,10-11H2,1H3 |
InChIキー |
WMLMXIHPRJKWFA-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)




![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
